![molecular formula C14H18ClFN2O2 B5188535 ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5188535.png)
ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate
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Overview
Description
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a piperidine derivative that has been synthesized through a multi-step process involving various reagents and solvents.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may have potential applications in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the uptake of dopamine in the brain, which may lead to increased dopamine levels and potential therapeutic effects. It has also been found to have potential applications in the treatment of drug addiction and schizophrenia.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate has several advantages as a research tool. It is a well-characterized compound that can be easily synthesized and purified. It has also been used as a reference standard in the development of analytical methods. However, it also has limitations, such as its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research on ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate. One potential direction is the development of novel piperidine derivatives with improved therapeutic potential. Another direction is the investigation of its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, the development of more efficient and sustainable synthesis methods could also be explored.
Synthesis Methods
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate can be synthesized through a multi-step process involving various reagents and solvents. The synthesis process involves the reaction of 3-chloro-4-fluoroaniline with piperidine in the presence of a base, followed by the reaction of the resulting compound with ethyl chloroformate. The final product is obtained through the hydrolysis of the ethyl ester using sodium hydroxide. The purity and yield of the product can be improved through various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate has potential applications in various fields of scientific research. It has been used as a reference standard in the development of analytical methods for the detection and quantification of related compounds in pharmaceuticals. It has also been used in the synthesis of novel piperidine derivatives with potential applications in drug discovery.
properties
IUPAC Name |
ethyl 4-(3-chloro-4-fluoroanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O2/c1-2-20-14(19)18-7-5-10(6-8-18)17-11-3-4-13(16)12(15)9-11/h3-4,9-10,17H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNZEJKPWYXKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-chloro-4-fluoroanilino)piperidine-1-carboxylate |
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